molecular formula C19H18FN3O4S B11337591 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide

Cat. No.: B11337591
M. Wt: 403.4 g/mol
InChI Key: SIXBZCUKFCHPNS-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide is a complex organic compound that features a thiadiazole ring, a fluorophenoxy group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable palladium catalyst.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be attached via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the propanamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the dimethoxyphenyl group but differs in the rest of the structure.

Uniqueness

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide is unique due to the combination of its thiadiazole ring, fluorophenoxy group, and dimethoxyphenyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H18FN3O4S

Molecular Weight

403.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C19H18FN3O4S/c1-11(27-14-7-5-13(20)6-8-14)18(24)22-19-21-17(23-28-19)12-4-9-15(25-2)16(10-12)26-3/h4-11H,1-3H3,(H,21,22,23,24)

InChI Key

SIXBZCUKFCHPNS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=NS1)C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)F

Origin of Product

United States

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